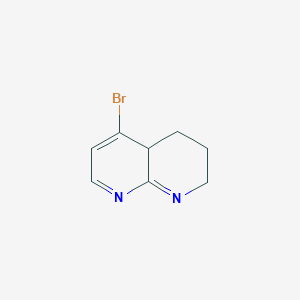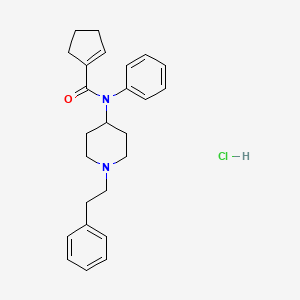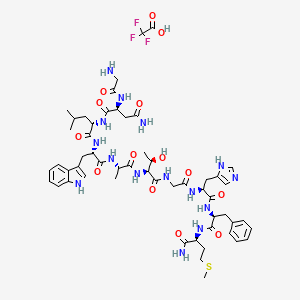
Neuromedin B Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuromedin B Trifluoroacetate is a peptide agonist of the Neuromedin B receptor. It is a member of the bombesin-like peptide family, which performs a variety of physiological functions in mammals. This compound is known for its role in regulating endocrine secretion, cell proliferation, and various other biological processes .
Preparation Methods
Neuromedin B Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial production methods for this compound typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Neuromedin B Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific amino acid residues involved .
Scientific Research Applications
Neuromedin B Trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: this compound is used to study receptor-ligand interactions, particularly with the Neuromedin B receptor.
Medicine: Research has shown its potential in regulating endocrine functions and cell proliferation, making it a candidate for therapeutic applications in conditions like cancer and metabolic disorders.
Industry: It is used in the development of peptide-based drugs and as a tool in pharmacological research .
Mechanism of Action
Neuromedin B Trifluoroacetate exerts its effects by binding to the Neuromedin B receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phospholipase Cβ and protein kinase C pathways. This activation leads to various physiological responses, such as modulation of endocrine secretion, cell proliferation, and stress responses .
Comparison with Similar Compounds
Neuromedin B Trifluoroacetate is similar to other bombesin-like peptides, such as:
Gastrin-Releasing Peptide (GRP): Another member of the bombesin-like peptide family, GRP has similar functions but binds to different receptors.
Neuromedin C: A shorter peptide with similar receptor affinity but different physiological effects.
Neurokinin B: Although not a bombesin-like peptide, it shares some functional similarities in terms of receptor interactions and physiological roles
This compound is unique due to its specific affinity for the Neuromedin B receptor and its distinct physiological roles in regulating endocrine functions and cell proliferation .
Properties
Molecular Formula |
C54H74F3N15O14S |
|---|---|
Molecular Weight |
1246.3 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H73N15O12S.C2HF3O2/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5;3-2(4,5)1(6)7/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73);(H,6,7)/t28-,29+,35-,36-,37-,38-,39-,40-,44-;/m0./s1 |
InChI Key |
RATZXJUGJPBSDM-XVRGBKBISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


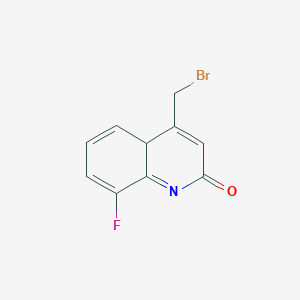
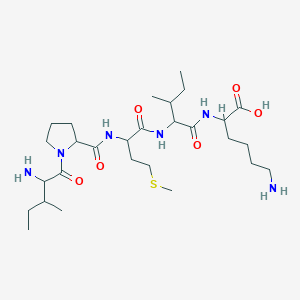
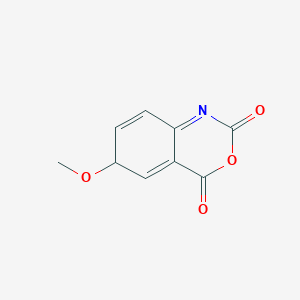

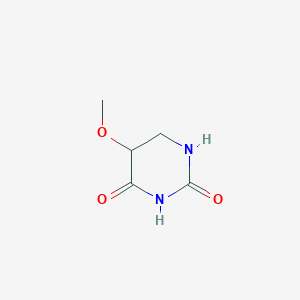

![8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one](/img/structure/B12358787.png)
![N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12358791.png)
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
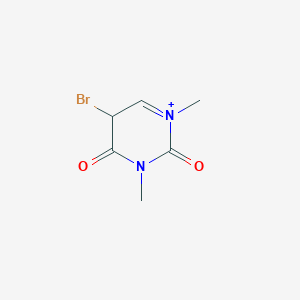

![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)
